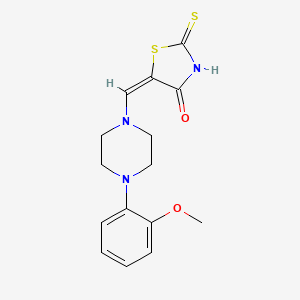

(E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-5-[[4-(2-methoxyphenyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S2/c1-20-12-5-3-2-4-11(12)18-8-6-17(7-9-18)10-13-14(19)16-15(21)22-13/h2-5,10H,6-9H2,1H3,(H,16,19,21)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTHVCNHSJTLEO-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C=C3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)/C=C/3\C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and neuroprotective effects. This article reviews its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-thioxothiazolidin-4-one derivatives with piperazine derivatives. The use of coupling agents like EDC and HOBt in DMF has been reported to facilitate this process effectively. The compound's structure is characterized by the presence of a thiazolidine ring fused with a piperazine moiety, which is known to enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazolidine and piperazine structures exhibit significant antimicrobial properties. A study conducted on various thiazolidinone derivatives demonstrated that many synthesized compounds showed moderate to good antimicrobial activity against several Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, indicating their potential effectiveness in treating infections .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| (E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one | 200 | E. coli, S. aureus |

| 4a [2-(4-fluoro-phenyl)] | 100 | S. pneumoniae |

| 4e [3-(4,6-dimethyl-pyrimidin-2-yl)] | 300 | C. albicans |

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects, particularly against glutamate-induced neurotoxicity in PC12 cells. In vitro assays showed that it significantly reduced cell death and improved cell viability under oxidative stress conditions. Furthermore, in vivo studies indicated that it prolonged survival time in mice subjected to acute cerebral ischemia, suggesting its potential for treating neurodegenerative diseases .

Table 2: Neuroprotective Activity Assessment

| Test Model | Result | Reference |

|---|---|---|

| PC12 Cells | Reduced neurotoxicity | |

| Acute Cerebral Ischemia | Prolonged survival time |

Case Studies

- Case Study on Antimicrobial Efficacy : In a comparative study involving various thiazolidinone derivatives, (E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one was found to be one of the most effective against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for drug development.

- Neuroprotection in Animal Models : A study involving animal models demonstrated that administration of the compound prior to inducing ischemic conditions resulted in significantly lower levels of neuronal death compared to controls, indicating its protective role against ischemic injury .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives with piperazine or aryl substituents are widely explored in medicinal chemistry. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Insights from Comparison

Core Heterocycle Variations :

- The thiazolidin-4-one core (target compound, Compound 136, 4a–4c) is associated with antiviral and antimicrobial activities , while the thiazol-4-one analog () lacks reported bioactivity but provides crystallographic data for structural optimization .

- Pioglitazone’s thiazolidine-2,4-dione core highlights the importance of oxidation state in determining therapeutic targets (e.g., antidiabetic vs. anti-infective) .

Substituent Effects: The 2-methoxyphenyl-piperazine group (target compound, Compound 5f) correlates with antitubercular activity (MIC: 3.13 µg/mL) and low toxicity in imidazole-based analogs . Bulky diphenylamino-aryl substituents (Compounds 4a–4c) improve synthetic yields but may reduce membrane permeability due to increased hydrophobicity .

Synthetic Efficiency: Microwave-assisted synthesis () achieves >90% yields for thiazolidinones, suggesting a viable route for scaling the target compound .

Stereochemical Considerations :

- The (E)-configuration in the target compound’s methylene bridge may enhance stability compared to (Z)-isomers, as seen in Compound 136’s antiviral activity .

Q & A

Q. What are the standard synthetic routes for (E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via condensation of a thiazolidinone precursor (e.g., 6-substituted-2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-one) with a piperazine-aldehyde derivative under reflux in acetic acid buffered with sodium acetate. Key parameters include:

- Reagent ratios : A 1:1.3 molar ratio of thiazolidinone to aldehyde ensures complete conversion .

- Temperature : Reflux (~110°C) for 6–9 hours facilitates imine bond formation .

- Purification : Recrystallization from dioxane or ethanol improves purity (>95%) .

Optimization strategies include solvent screening (e.g., ethanol vs. DMF) and catalyst use (e.g., p-toluenesulfonic acid) to reduce side products .

Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of the piperazine-methylene linkage and thioxothiazolidinone core. Key signals include the methoxyphenyl protons (δ 3.8–4.0 ppm) and thione sulfur environment .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention times compared to synthetic intermediates .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 430.12) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

- Methodological Answer :

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing and NCI-60 cell lines for anticancer profiling to ensure reproducibility .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxyphenyl vs. fluorophenyl groups) using in vitro models. For example, electron-withdrawing groups on the phenyl ring enhance antimicrobial activity but reduce solubility, impacting bioavailability .

- Dose-Response Curves : Quantify IC values under controlled pH (7.4 vs. 6.5) to assess pH-dependent activity shifts .

Q. What experimental strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) against targets like dihydrofolate reductase (DHFR). Pre-incubate the compound with NADPH to assess cofactor binding .

- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) using crystal structures (PDB: 1U72) to identify key interactions (e.g., hydrogen bonds with Glu30 or hydrophobic contacts with Phe31) .

- Mutagenesis Studies : Introduce point mutations (e.g., Glu30Ala) to validate predicted binding sites via enzymatic activity assays .

Q. How can computational methods like QSAR or molecular dynamics refine the compound’s pharmacokinetic profile?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to predict absorption (e.g., Caco-2 permeability). Tools like MOE or Schrödinger’s QikProp generate ADME profiles .

- Molecular Dynamics (MD) : Simulate lipid bilayer interactions (CHARMM force field) to assess membrane permeability. Trajectories >100 ns reveal stable binding conformations in aqueous vs. lipid environments .

- Metabolite Prediction : CypReact or GLORYx predict Phase I/II metabolites (e.g., demethylation of the methoxyphenyl group) to guide toxicity studies .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data (e.g., DMSO vs. aqueous buffer) in formulation studies?

- Methodological Answer :

- Solvent Screening : Use Hansen solubility parameters to identify co-solvents (e.g., PEG-400) that enhance aqueous solubility without precipitation .

- Dynamic Light Scattering (DLS) : Monitor particle size distribution in PBS (pH 7.4) to detect aggregation at concentrations >100 µM .

- Cyclic Voltammetry : Assess redox stability in physiological buffers to rule out degradation artifacts in solubility measurements .

Experimental Design for Biological Evaluation

Q. What in vivo models are appropriate for evaluating the compound’s anti-inflammatory potential?

- Methodological Answer :

- Murine Carrageenan-Induced Paw Edema : Administer orally (10–50 mg/kg) and measure paw volume reduction at 4–6 hours post-induction. Include indomethacin as a positive control .

- Cytokine Profiling : Use ELISA to quantify TNF-α and IL-6 levels in serum, ensuring LPS stimulation mimics acute inflammation .

- Histopathology : Compare tissue sections (H&E staining) from treated vs. untreated models to assess neutrophil infiltration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.